A Technical Guide to the Physicochemical Characterization of 3-chloro-N-(3-chlorobenzyl)propanamide
A Technical Guide to the Physicochemical Characterization of 3-chloro-N-(3-chlorobenzyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of two core physicochemical properties of the molecule 3-chloro-N-(3-chlorobenzyl)propanamide: its molecular weight and lipophilicity. In drug discovery and development, a thorough understanding of these fundamental characteristics is paramount, as they significantly influence a compound's pharmacokinetic and pharmacodynamic behavior.[1][2][3] This document details the theoretical basis, computational prediction, and empirical methodologies for determining these critical parameters.
Part 1: Molecular Structure and Weight
The foundational step in characterizing any chemical entity is the precise determination of its structure and molecular weight. These values are fundamental for all subsequent quantitative studies.
Chemical Structure
The structure of 3-chloro-N-(3-chlorobenzyl)propanamide is derived from its IUPAC name. It consists of a propanamide core, substituted with a chlorine atom at the third position of the propyl chain. The amide nitrogen is further substituted with a benzyl group, which itself has a chlorine atom at the meta (3-position) of the phenyl ring.
Chemical Formula: C₁₀H₁₁Cl₂NO[4]
Molecular Weight Calculation
Molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule.[5] Using the atomic masses of the constituent elements, the molecular weight is calculated as follows:
| Element | Count | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |
| Carbon (C) | 10 | 12.011 | 120.11 |
| Hydrogen (H) | 11 | 1.008 | 11.088 |
| Chlorine (Cl) | 2 | 35.453 | 70.906 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 232.11 g/mol |
Note: The calculated molecular weight is consistent with the value of 232.10 g/mol listed in the PubChem database.[4]
Part 2: Lipophilicity Analysis
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][][8] It is most commonly quantified by the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, log P.[9][10]
Theoretical Framework
The partition coefficient, P, is the ratio of the equilibrium concentration of a neutral compound in a two-phase system of n-octanol and water.[10][11]
-
Log P = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₙₑᵤₜᵣₐₗ_wₐₜₑᵣ)
A positive log P value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[12] For ionizable compounds, the distribution coefficient (log D) is used, which accounts for both the neutral and ionized species at a specific pH.[9][12]
Computational Prediction of Log P
Before undertaking laboratory experiments, in silico methods provide a rapid and cost-effective estimation of log P. These methods are valuable for prioritizing candidates in the early stages of drug discovery.[13][14] One common approach is the atom/fragment-based contribution method, where the log P is calculated by summing the contributions of individual atoms or molecular fragments.
For 3-chloro-N-(3-chlorobenzyl)propanamide, the computationally predicted Log P value (XLogP3) is 2.5 .[4] This value suggests that the compound is moderately lipophilic and has the potential to cross biological membranes.
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. 3-chloro-N-(3-chlorobenzyl)propanamide | C10H11Cl2NO | CID 17071147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Khan Academy [en.khanacademy.org]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. emerypharma.com [emerypharma.com]
- 11. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]
